

# Application Notes and Protocols: Epoxide Synthesis from Aldehydes and Ketones using Trimethylsulfoxonium Iodide

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## Compound of Interest

Compound Name: Trimethylsulfoxonium iodide

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## Introduction

The synthesis of epoxides is a fundamental transformation in organic chemistry, providing versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert aldehydes and ketones into their corresponding epoxides, is a powerful and widely used method. This application note details the use of **trimethylsulfoxonium iodide** as a precursor to the reactive sulfur ylide, dimethylsulfoxonium methylide, for this purpose. The reaction is known for its high efficiency and stereoselectivity.<sup>[1]</sup> This document provides an overview of the reaction, detailed experimental protocols, and a summary of reaction outcomes with various substrates.

## Reaction Principle

The Corey-Chaykovsky reaction involves the in situ generation of a sulfur ylide, dimethylsulfoxonium methylide, from **trimethylsulfoxonium iodide** by deprotonation with a strong base.<sup>[1][2]</sup> This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate undergoes an intramolecular nucleophilic substitution to form the three-membered epoxide ring and dimethyl sulfoxide (DMSO) as a byproduct.<sup>[1]</sup>

## Applications in Synthesis

The epoxides synthesized via the Corey-Chaykovsky reaction are valuable building blocks in organic synthesis. They can undergo regioselective and stereoselective ring-opening reactions with various nucleophiles to introduce new functional groups and create complex stereocenters. This makes the reaction a key step in the total synthesis of many natural products and in the development of new pharmaceutical agents.

## Data Presentation

The following tables summarize the quantitative data for the epoxidation of a variety of aldehydes and ketones using **trimethylsulfoxonium iodide**.

### Table 1: Epoxidation of Ketones

Entry	Substrate	Base	Solvent	Time (h)	Temperature (°C)	Yield (%)	Reference
1	Benzophenone	KOH	t-BuOH	1	RT	97	[3]
2	4-Methylphenyl phenyl ketone	KOH	t-BuOH	1	RT	95	[3]
3	Acetophenone	KOH	t-BuOH	2	RT	85	[3]
4	4-Chloroacetophenone	KOH	t-BuOH	2	RT	82	[3]
5	Cyclohexanone	KOH	t-BuOH	3	RT	78	[3]
6	2-Pentanone	KOH	t-BuOH	4	RT	72	[3]
7	Allyl cyclohexanone	KOt-Bu	DMSO	2	RT	88	[4]

**Table 2: Epoxidation of Aromatic Aldehydes**

Entry	Substrate	Base	Solvent	Time (h)	Temperature (°C)	Yield (%)	Reference
1	Benzaldehyde	KOH	t-BuOH	2	RT	65	[3]
2	4-Chlorobenzaldehyde	KOH	t-BuOH	2	RT	68	[3]

Note: Yields for aromatic aldehydes can be moderate under these specific conditions due to the competing Cannizzaro reaction.[3] Aliphatic aldehydes and  $\alpha,\beta$ -unsaturated carbonyls may result in complex mixtures due to side reactions like aldol condensation.[3]

## Experimental Protocols

### Protocol 1: General Procedure for the Epoxidation of Ketones and Aromatic Aldehydes[3]

Materials:

- Aldehyde or Ketone (1.0 mmol)
- Trimethylsulfoxonium iodide** (1.2 mmol)
- Potassium hydroxide (crushed) (1.2 mmol)
- tert-Butanol (5 mL)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Stir bar

- Round-bottom flask
- Magnetic stirrer

Procedure:

- To a round-bottom flask containing a stir bar, add the aldehyde or ketone (1.0 mmol), **trimethylsulfoxonium iodide** (1.2 mmol), and crushed potassium hydroxide (1.2 mmol).
- Add tert-butanol (5 mL) to the flask.
- Stir the mixture at room temperature for the time indicated in Tables 1 and 2.
- After the reaction is complete (monitored by TLC), add water (10 mL) to the reaction mixture.
- Extract the aqueous layer with diethyl ether (3 x 10 mL).
- Combine the organic layers and wash with brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

## Protocol 2: Epoxidation of Allyl Cyclohexanone[4]

Materials:

- Allyl cyclohexanone (7.15 mmol, 1.0 eq)
- Trimethylsulfonium iodide (11.8 mmol, 1.65 eq)
- Potassium tert-butoxide (11.8 mmol, 1.65 eq)
- Anhydrous Dimethyl sulfoxide (DMSO) (42 mL)
- Deionized water

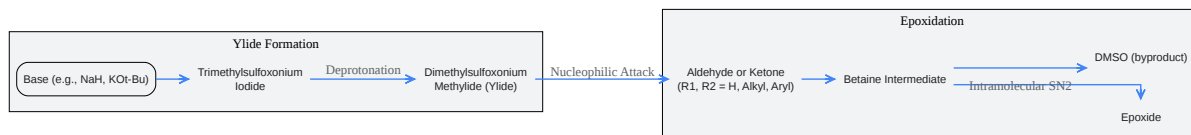
- Diethyl ether
- Anhydrous magnesium sulfate
- Stir bar
- Round-bottom flask
- Magnetic stirrer

#### Procedure:

- To a round-bottom flask, add trimethylsulfonium iodide (1.65 eq) and dry DMSO (25 mL). Stir until the salt is completely dissolved.
- Add the allyl cyclohexanone (1.0 eq) to the solution.
- In a separate flask, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
- Add the potassium tert-butoxide solution to the reaction mixture.
- Stir the resulting solution at room temperature for 2 hours.
- Upon completion, add deionized water to the reaction mixture.
- Extract the mixture with diethyl ether.
- Wash the combined organic phases with water and dry over anhydrous  $\text{MgSO}_4$ .
- Evaporate the solvent and purify the crude product by column chromatography to yield the desired epoxide (88% yield).<sup>[4]</sup>

## Mandatory Visualizations

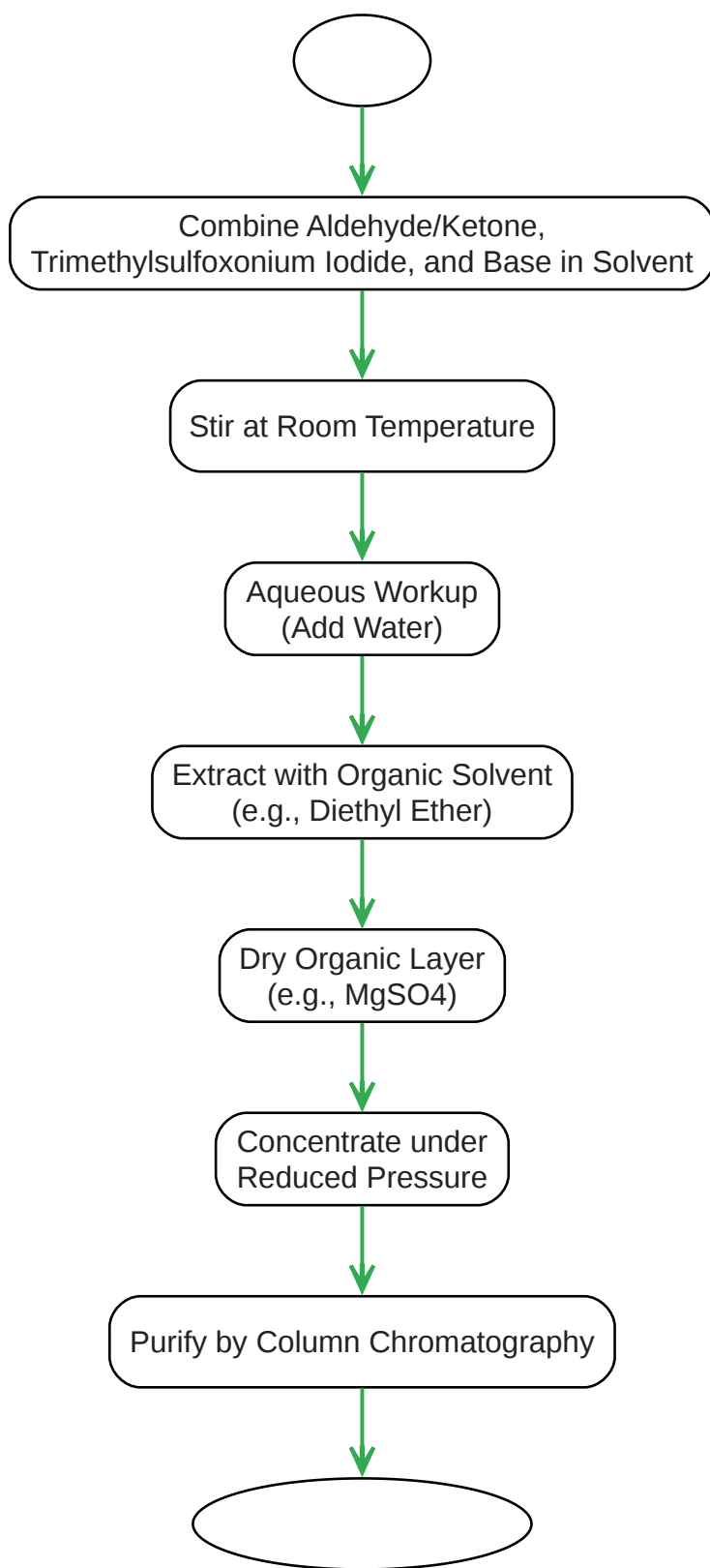
## Reaction Mechanism



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Caption: Mechanism of Epoxide Synthesis.

## Experimental Workflow



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Caption: General Experimental Workflow.



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## References

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
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